(Z)-11-Hexadecenoic acid (CAS 2416-20-8), commonly known as palmitvaccenic acid or 16:1n-5, is a highly specific monounsaturated fatty acid characterized by a cis double bond at the 11-position. In industrial and advanced laboratory procurement, it is prioritized not as a generic lipid, but as an obligate biochemical precursor for lepidopteran sex pheromones [1] and a definitive, zero-background lipid biomarker for arbuscular mycorrhizal fungi [2]. Furthermore, as clinical lipidomics increasingly shifts toward isomer-resolved mass spectrometry, this exact compound is required as an analytical standard to differentiate the n-5 isomer from the far more abundant palmitoleic acid (16:1n-7) in mammalian tissue profiling.
Substituting (Z)-11-Hexadecenoic acid with the more commercially abundant palmitoleic acid ((Z)-9-hexadecenoic acid) or generic C16:1 mixtures fundamentally compromises both synthetic and analytical workflows. In agrochemical synthesis, the double bond position dictates the regiospecificity of the final semiochemical; using the Δ9 isomer yields (Z)-9-hexadecenal, which is biologically inactive for pest species that strictly require the Δ11 pheromone[1]. In clinical and ecological lipidomics, generic C16:1 standards cause co-elution in gas and liquid chromatography, masking the distinct metabolic signatures of the n-5 isomer and preventing accurate quantification of either fungal biomass or mammalian metabolic disease markers [2].
In the biosynthesis of mating disruption pheromones for Heliothis species, (Z)-11-hexadecenoic acid serves as the obligate intermediate. Isotope-labeling studies confirm that enzymatic reduction and oxidation of this specific isomer yields (Z)-11-hexadecenal, the active major pheromone component. Substituting this precursor with (Z)-9-hexadecenoic acid completely shifts the product profile to (Z)-9-hexadecenal, a structurally distinct compound that fails to trigger the target species' specific olfactory receptors [1].
| Evidence Dimension | Pheromone end-product identity and biological activity |
| Target Compound Data | Yields 100% (Z)-11-hexadecenal (active attractant) |
| Comparator Or Baseline | (Z)-9-hexadecenoic acid (Palmitoleic acid) |
| Quantified Difference | Complete shift to (Z)-9-hexadecenal (inactive/off-target for Δ11-specific pests) |
| Conditions | Enzymatic conversion in lepidopteran pheromone gland models |
Agrochemical manufacturers must procure the exact Δ11 isomer to ensure the synthesized pheromones possess the correct regiospecificity for commercial mating disruption products.
(Z)-11-Hexadecenoic acid (16:1n-5) is synthesized by arbuscular mycorrhizal (AM) fungi but is virtually absent from host plant genomes. When analyzing root systems, 16:1n-5 provides a highly specific, zero-background signal for quantifying fungal biomass. If researchers attempt to use palmitoleic acid (16:1n-7) as a proxy, the measurement is overwhelmed by the plant's native lipid background, rendering the data useless for precise ecological quantification [1].
| Evidence Dimension | Background lipid interference in plant tissue |
| Target Compound Data | ~0% native background (highly specific to AM fungi) |
| Comparator Or Baseline | Palmitoleic acid (16:1n-7) |
| Quantified Difference | Massive background interference (ubiquitous in plants) vs. near-zero background for 16:1n-5 |
| Conditions | GC-MS lipid profiling of symbiotic plant-fungal root systems |
Environmental laboratories require this specific standard to accurately quantify symbiotic fungal colonization without severe data artifacts from plant lipid interference.
Advanced clinical lipidomics using ozone-induced dissociation (OzID) mass spectrometry requires exact positional isomer standards to map retention times and fragmentation patterns. Mammalian tissues contain measurable levels of 16:1n-5 alongside the dominant 16:1n-7 and 16:1n-9 isomers. Without a pure (Z)-11-hexadecenoic acid standard to calibrate the instrument, the n-5 isomer co-elutes or is misidentified as n-7, leading to skewed quantitative data in metabolic biomarker profiling [1].
| Evidence Dimension | Mass spectrometric fragment resolution |
| Target Compound Data | Generates distinct n-5 OzID fragment ions (e.g., specific m/z shifts) |
| Comparator Or Baseline | Generic C16:1 standard mixture without n-5 |
| Quantified Difference | Enables baseline resolution of the n-5 peak from n-7/n-9 co-elution |
| Conditions | LC-MS/MS with ozone-induced dissociation (OzID) for mammalian tissue |
Clinical diagnostics and lipidomics core facilities must procure this exact isomer to validate assays that distinguish subtle, isomer-specific metabolic shifts in disease states.
Procured as a highly specific synthetic intermediate or analytical reference standard for the commercial production of (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate. These compounds are critical active ingredients in mating disruption formulations targeting agricultural pests like Heliothis and Diatraea species [1].
Utilized as a vital calibration standard in advanced LC-MS/MS and GC-MS workflows to accurately quantify palmitvaccenic acid (16:1n-5) in mammalian tissues. This ensures the n-5 isomer is chromatographically resolved from palmitoleic acid (16:1n-7), preventing data conflation during cancer and metabolic disease biomarker discovery[2].
Employed as a definitive lipid standard in soil ecology and agricultural research to measure arbuscular mycorrhizal fungi (AMF) biomass. Its unique presence in AMF and absence in host plant lipids allows for precise, zero-background quantification of fungal colonization rates in crop root systems [3].